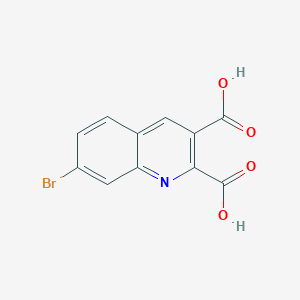

7-Bromoquinoline-2,3-dicarboxylic acid

Description

Significance of Quinoline (B57606) Dicarboxylic Acid Derivatives in Contemporary Chemical Research

Quinoline dicarboxylic acid derivatives are a class of compounds that have demonstrated considerable importance in modern chemical research. The quinoline core, a bicyclic aromatic heterocycle, is a prevalent structural motif in numerous biologically active compounds, including a variety of pharmaceuticals. The addition of dicarboxylic acid groups to this scaffold significantly influences the molecule's physicochemical properties and biological activity.

These derivatives are recognized for their ability to act as ligands, forming coordination complexes with various metal ions. This property is particularly valuable in the development of new materials with specific electronic or optical properties, as well as in the design of catalysts. In the realm of medicinal chemistry, quinoline carboxylic acid derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer and anti-inflammatory agents. For instance, certain quinoline-related carboxylic acids have shown notable capabilities in inhibiting the growth of cancer cell lines.

Rationale for Bromine Substitution at Position 7 and Dicarboxylic Acid Functionality at Positions 2 and 3 in Quinoline Scaffolds

The specific placement of a bromine atom at the 7th position and dicarboxylic acid groups at the 2nd and 3rd positions of the quinoline ring is a deliberate structural design aimed at imparting specific functionalities to the molecule.

The introduction of a bromine atom at position 7 can significantly modulate the electronic properties of the quinoline ring system through its electron-withdrawing inductive effect and electron-donating resonance effect. This alteration of electron density can influence the molecule's reactivity and its interactions with biological targets. Furthermore, the presence of bromine can enhance the lipophilicity of the compound, which may improve its ability to cross biological membranes. Bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in molecular recognition and self-assembly processes. From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications, allowing for the introduction of other functional groups through various cross-coupling reactions.

The dicarboxylic acid functionality at positions 2 and 3 provides key characteristics to the molecule. The two carboxylic acid groups are strong hydrogen bond donors and acceptors, enabling the molecule to form intricate hydrogen bonding networks. This is a critical feature in the formation of supramolecular structures and in the binding of the molecule to biological receptors. Moreover, the dicarboxylic acid moiety is an excellent chelating agent for metal ions. The proximity of the two carboxylic acid groups and the quinoline nitrogen atom creates a well-defined coordination pocket, making these compounds valuable ligands in coordination chemistry. The chelation of divalent metals is a potential molecular mechanism for some of the observed pharmacological activities of quinoline carboxylic acids.

Overview of Research Areas Pertaining to 7-Bromoquinoline-2,3-dicarboxylic acid

While dedicated research on this compound is still emerging, its structural features suggest its potential application in several key areas of scientific investigation:

Coordination Chemistry and Materials Science: The potent metal-chelating ability of the dicarboxylic acid groups, in conjunction with the quinoline nitrogen, makes this compound a prime candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity. The presence of the heavy bromine atom could also influence the photophysical properties of such materials.

Medicinal Chemistry: Drawing from the known biological activities of quinoline derivatives, this compound could be investigated as a scaffold for the development of new therapeutic agents. Research could focus on its potential as an antimicrobial, antiviral, or anticancer agent. The specific substitution pattern may lead to novel mechanisms of action or improved selectivity for certain biological targets.

Synthetic Chemistry: The compound can serve as a valuable building block in organic synthesis. The bromine atom at the 7-position allows for the introduction of a wide array of substituents through cross-coupling reactions, enabling the generation of a library of derivatives for further study. The dicarboxylic acid groups can also be transformed into other functional groups, further expanding its synthetic utility.

Below is a table summarizing the key properties of this compound and its diethyl ester derivative.

| Property | This compound | This compound diethyl ester |

| CAS Number | 892874-38-3 scbt.com | 892874-41-8 sigmaaldrich.com |

| Molecular Formula | C₁₁H₆BrNO₄ scbt.com | C₁₅H₁₄BrNO₄ sigmaaldrich.com |

| Molecular Weight | 296.07 g/mol scbt.com | 352.18 g/mol sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

892874-38-3 |

|---|---|

Molecular Formula |

C11H6BrNO4 |

Molecular Weight |

296.07 g/mol |

IUPAC Name |

7-bromoquinoline-2,3-dicarboxylic acid |

InChI |

InChI=1S/C11H6BrNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |

InChI Key |

VAXBHJZBCSBXTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques for 7 Bromoquinoline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing clues about its position in the molecule. For 7-Bromoquinoline-2,3-dicarboxylic acid, the aromatic protons on the quinoline (B57606) ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system. libretexts.org The bromine atom at the C7 position and the carboxylic acid groups at C2 and C3 will further influence the specific shifts of the adjacent protons through their electronic effects. The proton at C4, situated between two electron-withdrawing carboxylic acid groups, would likely be one of the most deshielded protons of the quinoline ring system. The protons on the benzene (B151609) portion of the ring system (H5, H6, and H8) would exhibit splitting patterns consistent with their coupling to each other. The acidic protons of the two carboxylic acid groups would appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and its visibility can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the quinoline ring are expected to resonate between δ 120-150 ppm. oregonstate.edu The carbons bonded to the electronegative bromine (C7) and nitrogen atoms, as well as the quaternary carbons of the ring fusion, will have distinct chemical shifts. The most downfield signals will correspond to the carbonyl carbons of the two carboxylic acid groups, typically appearing in the δ 165-180 ppm range. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for substituted quinolines and carboxylic acids. Actual values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-COOH | >10 (broad s, 1H) | 165-175 |

| C3-COOH | >10 (broad s, 1H) | 165-175 |

| C4 | 8.5 - 9.0 (s, 1H) | 140-150 |

| C5 | 8.0 - 8.4 (d, 1H) | 125-135 |

| C6 | 7.6 - 8.0 (dd, 1H) | 125-135 |

| C7 | - | 120-130 |

| C8 | 8.2 - 8.6 (d, 1H) | 130-140 |

| C8a | - | 145-155 |

| C4a | - | 120-130 |

s = singlet, d = doublet, dd = doublet of doublets

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular structure by establishing connectivity. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of H4, H5, H6, and H8 to their corresponding carbon atoms (C4, C5, C6, and C8), confirming their direct one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for piecing together the quinoline core and placing the substituents. For instance, the proton at C4 would be expected to show correlations to the carbonyl carbons of both carboxylic acid groups, as well as to carbons C4a, C5, and C8a. researchgate.net Similarly, the proton at C8 would show correlations to C7 (the carbon bearing the bromine) and C4a, confirming the substitution pattern on the benzene ring. researchgate.net

Variable-temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ox.ac.uk For this compound, VT-NMR could be used to investigate the potential for restricted rotation around the C2-C3 bond due to the steric hindrance of the two adjacent carboxylic acid groups. At low temperatures, this rotation might slow down, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). ox.ac.uk Additionally, VT-NMR can provide insights into intermolecular and intramolecular hydrogen bonding dynamics of the carboxylic acid groups. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the exact molecular formula. libretexts.org For this compound (C₁₁H₆BrNO₄), the calculated exact mass would be used to confirm its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. chemguide.co.uk This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). libretexts.orgsavemyexams.com This characteristic doublet is a clear indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z Pattern |

| [M]⁺ | Molecular ion | Doublet of equal intensity (e.g., at 294.9 & 296.9) |

| [M-H₂O]⁺ | Loss of water from a carboxylic acid group | Doublet of equal intensity |

| [M-COOH]⁺ | Loss of a carboxyl radical | Doublet of equal intensity |

| [M-Br]⁺ | Loss of the bromine radical | Single peak |

| [M-CO₂]⁺ | Loss of carbon dioxide from a carboxylic acid group | Doublet of equal intensity |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acids would result in a strong, sharp peak typically between 1720-1680 cm⁻¹. libretexts.orgiosrjournals.org Vibrations corresponding to the aromatic quinoline ring (C=C and C=N stretches) would appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration is expected to produce a weaker absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Strong, Broad |

| C-H stretch | Aromatic | 3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1720 - 1680 | Strong |

| C=C / C=N stretch | Aromatic Quinoline Ring | 1600 - 1450 | Medium-Strong |

| C-O stretch / O-H bend | Carboxylic Acid | 1320 - 1210 / 1440 - 1395 | Medium |

| C-Br stretch | Bromo-aromatic | 600 - 500 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The quinoline core, being a conjugated heterocyclic system, gives rise to characteristic π → π* transitions, which are typically observed as strong absorption bands in the UV region. The presence of the bromine atom and the carboxylic acid groups can influence the position and intensity of these absorption maxima (λmax).

The electronic spectrum of quinoline derivatives is generally characterized by multiple absorption bands. researchgate.net These transitions originate from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The extended π-system of the quinoline ring system is the primary chromophore responsible for these absorptions. The introduction of a bromine atom at the 7-position and two carboxylic acid groups at the 2- and 3-positions can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption bands, depending on the nature of the electronic interactions between the substituents and the aromatic system.

The expected UV-Vis spectrum of this compound would likely exhibit intense absorption bands corresponding to π → π* transitions. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms could potentially lead to weaker n → π* transitions, which are often observed at longer wavelengths. nih.gov The solvent used for analysis can also play a significant role in the spectral features, with polar solvents often causing shifts in the absorption maxima due to solute-solvent interactions. mdpi.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involving Orbitals | Expected Intensity |

|---|---|---|

| π → π* | π bonding to π* antibonding | High |

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis of a single crystal of this compound would yield its unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. This data provides a unique "fingerprint" for the crystalline form of the compound.

Table 2: Potential Crystallographic Parameters to be Determined by X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Z | The number of molecules per unit cell. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the purity and elemental composition of the synthesized compound.

The molecular formula of this compound is C₁₁H₆BrNO₄. Based on this formula, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition through combustion analysis provides a crucial check on the identity and purity of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the correct chemical formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₆BrNO₄)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 44.62 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.05 |

| Bromine | Br | 79.90 | 1 | 79.90 | 26.98 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.73 |

| Oxygen | O | 16.00 | 4 | 64.00 | 21.62 |

| Total | | | | 296.08 | 100.00 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

Reactivity and Chemical Transformations of 7 Bromoquinoline 2,3 Dicarboxylic Acid

Functionalization at the Bromine Substituent

The bromine atom at the 7-position of the quinoline (B57606) core is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is widely applicable to aryl halides. acs.orglibretexts.org In the context of 7-Bromoquinoline-2,3-dicarboxylic acid, the bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst, a base, and an organoboron reagent (such as a boronic acid or boronic ester). acs.orgnih.gov This reaction provides a direct route to 7-arylquinoline-2,3-dicarboxylic acid derivatives.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govnih.gov For challenging couplings involving heteroaryl substrates, specialized ligands and precatalysts have been developed to enhance reaction efficiency. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Source of the new aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Facilitates the C-C bond formation |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium center and influences reactivity |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and neutralizes acid |

| Solvent | Toluene, Dioxane, THF/H₂O | Dissolves reactants and influences reaction rate |

This table presents generalized conditions and components for Suzuki-Miyaura reactions based on common practices for aryl bromides.

Beyond C-C bond formation, the bromine substituent is amenable to other important transition metal-catalyzed transformations, notably the Buchwald-Hartwig amination for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This methodology is a cornerstone in medicinal chemistry for the synthesis of arylamines. acsgcipr.org

Other transition metal-catalyzed reactions applicable to aryl bromides, and thus likely to be effective for this compound, include Sonogashira coupling (with terminal alkynes, catalyzed by palladium and copper), Heck coupling (with alkenes, catalyzed by palladium), and Stille coupling (with organostannanes, catalyzed by palladium). These reactions expand the synthetic utility of the bromo-quinoline scaffold, allowing for the introduction of diverse functional groups at the 7-position. nih.gov

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalizing the 7-position, although it is generally less facile for simple aryl halides compared to transition metal-catalyzed methods. openstax.orglibretexts.org The feasibility of an SNAr reaction depends on the electronic nature of the aromatic ring and the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. openstax.orglibretexts.orguci.edu

In the case of this compound, the dicarboxylic acid groups are electron-withdrawing. However, their influence on the 7-position is transmitted through the ring system and is not as direct as a nitro group in an ortho or para position would be. libretexts.org The quinoline nitrogen itself also acts as an electron-withdrawing feature, particularly influencing the 2- and 4-positions. baranlab.orgnumberanalytics.com Generally, for quinolines, SNAr reactions are preferred at the C-2 and C-4 positions. baranlab.org For substitution at the 7-position, forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) might be necessary. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. openstax.orglibretexts.org

Table 2: Factors Influencing SNAr Reactivity on Halogenated Quinolines

| Factor | Influence on Reactivity | Rationale |

| Position of Halogen | C-2 and C-4 are most reactive | Activation by the ring nitrogen and stabilization of the Meisenheimer intermediate. |

| Electron-Withdrawing Groups | Increase reactivity | Stabilize the negative charge of the Meisenheimer complex. |

| Leaving Group Ability | F > Cl ≈ Br > I (in typical activated systems) | The rate-determining step is often the initial nucleophilic attack, not the leaving group departure. nih.gov |

| Nucleophile Strength | Stronger nucleophiles react faster | Increases the rate of the initial addition step. |

| Solvent | Polar aprotic solvents are preferred | Solvates the cation of the nucleophile without strongly solvating the anion, enhancing nucleophilicity. |

Reactions Involving the Carboxylic Acid Moieties

The two adjacent carboxylic acid groups at the 2- and 3-positions are the primary sites for reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid groups of this compound can be readily converted to their corresponding esters or amides. Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. A common and mild method for esterification involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org The existence of this compound diethyl ester confirms the viability of this transformation. sigmaaldrich.cominnexscientific.com

Similarly, amidation can be accomplished by reacting the dicarboxylic acid with a primary or secondary amine. iajpr.com This transformation usually requires the activation of the carboxylic acid groups, for instance, by converting them to acid chlorides or by using peptide coupling reagents (e.g., HATU, HOBt with DCC or EDC). mdpi.comresearchgate.net These methods facilitate amide bond formation under relatively mild conditions. mdpi.com The synthesis of diamides from dicarboxylic acids can also be achieved using heterogeneous catalysts like Nb₂O₅ under thermal conditions. nih.gov

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org Quinoline-2,3-dicarboxylic acids are analogous to quinolinic acid (pyridine-2,3-dicarboxylic acid), which is known to undergo decarboxylation. cdnsciencepub.com The decarboxylation of quinolinic acid in water at elevated temperatures yields nicotinic acid (pyridine-3-carboxylic acid), indicating preferential loss of the carboxyl group at the 2-position (α-position to the nitrogen). cdnsciencepub.com

This preferential decarboxylation is attributed to the electronic influence of the ring nitrogen, which stabilizes the transition state leading to the loss of the C-2 carboxyl group. The reaction likely proceeds through a zwitterionic intermediate. By analogy, this compound is expected to decarboxylate under heating to primarily yield 7-bromoquinoline-3-carboxylic acid. Further, more forceful heating could potentially lead to the loss of the second carboxyl group, although this would require significantly harsher conditions. cdnsciencepub.com The decarboxylation can also be facilitated by catalysts, such as copper. acs.org

Anhydride (B1165640) Formation and Subsequent Transformations

The presence of two adjacent carboxylic acid groups at the 2- and 3-positions of the quinoline ring allows for the formation of a cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. The resulting 7-bromoquinoline-2,3-dicarboxylic anhydride is a reactive intermediate that can undergo various subsequent transformations.

The anhydride ring is susceptible to nucleophilic attack, leading to the opening of the five-membered ring. This reactivity is a cornerstone of its utility in synthesis. For instance, reaction with alcohols would yield monoesters, while treatment with amines would produce the corresponding amides. The regioselectivity of the ring-opening can be influenced by the electronic and steric nature of the nucleophile and the reaction conditions.

| Nucleophile | Product Type |

| Water | This compound |

| Alcohol (R-OH) | 7-Bromo-2(or 3)-carboxy-3(or 2)-(alkoxycarbonyl)quinoline |

| Amine (R-NH2) | 7-Bromo-2(or 3)-carboxy-3(or 2)-(alkylcarbamoyl)quinoline |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the inherent electronic properties of the quinoline nucleus and the influence of the existing substituents.

Electrophilic Aromatic Substitution: In general, electrophilic attack on the quinoline ring occurs preferentially on the benzene (B151609) ring (the carbocyclic portion), which is more electron-rich than the pyridine (B92270) ring. The preferred positions for substitution are C-5 and C-8. The bromine atom at the 7-position is a deactivating, ortho-, para-directing group. The dicarboxylic acid groups at C-2 and C-3 are strongly deactivating groups. Therefore, any further electrophilic substitution on the benzene ring of this compound would be significantly disfavored and would likely require harsh reaction conditions. If substitution were to occur, it would be directed to the C-5 and C-8 positions, influenced by the bromine at C-7.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the quinoline ring is favored on the electron-deficient pyridine ring, particularly at the C-2 and C-4 positions. The presence of the electron-withdrawing dicarboxylic acid groups at C-2 and C-3 would further activate the pyridine ring towards nucleophilic attack. However, since the C-2 and C-3 positions are already substituted, nucleophilic attack would likely be directed to the C-4 position. The bromine atom at C-7 is not on the pyridine ring and would have a less direct impact on nucleophilic substitution at C-4.

| Reaction Type | Preferred Positions | Influence of Substituents |

| Electrophilic Aromatic Substitution | C-5, C-8 | -Br (deactivating, o,p-directing), -COOH (strongly deactivating) |

| Nucleophilic Aromatic Substitution | C-4 | -COOH (activating) |

Reduction and Oxidation Reactions of the Quinoline Core and Substituents

The diverse functional groups within this compound allow for a range of reduction and oxidation reactions.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the saturation of the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. The carboxylic acid groups can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the carboxylic acids to primary alcohols. However, LiAlH4 is a very strong reducing agent and may also affect the quinoline ring and the bromo substituent. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. libretexts.org Therefore, selective reduction of the carboxylic acids in the presence of the quinoline ring and the bromo substituent would require careful choice of reagents and conditions. It may be possible to selectively reduce the carboxylic acids to aldehydes using specific reagents. rsc.org

Oxidation: The benzene ring of the quinoline core is susceptible to oxidation under strong oxidizing conditions, which can lead to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). google.comwikipedia.orgaskfilo.com The presence of the deactivating bromo and dicarboxylic acid groups on the this compound molecule would make the benzene ring more resistant to oxidative cleavage compared to unsubstituted quinoline. The carboxylic acid groups are already in a high oxidation state and are generally resistant to further oxidation.

| Reaction Type | Reagent Example | Potential Products |

| Reduction (Quinoline Ring) | H2/Pd, Pt, or Ni | Tetrahydroquinoline or decahydroquinoline (B1201275) derivatives |

| Reduction (Carboxylic Acids) | LiAlH4 | 7-Bromo-2,3-bis(hydroxymethyl)quinoline |

| Oxidation (Quinoline Core) | KMnO4, O3 | Pyridine-2,3,5,6-tetracarboxylic acid |

Computational and Theoretical Investigations of 7 Bromoquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to determine the optimized geometry and electronic properties of quinoline (B57606) derivatives. researchgate.net

The first step in a computational study is geometry optimization, which locates the minimum energy structure of the molecule. For 7-Bromoquinoline-2,3-dicarboxylic acid, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

The quinoline core is expected to be nearly planar, though minor puckering can occur. iucr.org The primary conformational flexibility arises from the two carboxylic acid groups at the 2 and 3 positions. Their orientation relative to the quinoline ring and to each other is critical. Intramolecular hydrogen bonding between the adjacent carboxyl groups, or between a carboxyl group and the quinoline nitrogen, could significantly influence the molecule's final geometry and stability. DFT calculations can precisely model these interactions to predict the most stable conformer. In similar dicarboxylic acids, the optimized geometry is crucial for understanding their reactivity. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Note: Data is illustrative, based on general findings for quinoline systems, not specific to this compound.)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C=N (ring) | 1.32 |

| Bond Length | C-C (ring) | 1.38 - 1.42 |

| Bond Length | C-Br | 1.90 |

| Bond Length | C-C (carboxyl) | 1.50 |

| Bond Length | C=O (carboxyl) | 1.21 |

| Bond Length | O-H (carboxyl) | 0.97 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyridine (B92270) dicarboxylic acids, a related class of compounds, the isomer with the smallest energy gap (the 2,3-isomer) was predicted to be the most effective corrosion inhibitor due to its higher reactivity. electrochemsci.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: Values are hypothetical and for illustrative purposes only.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions, such as hyperconjugation. numberanalytics.comwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-rostock.de

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are a reliable tool for predicting spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated, and the vibrational modes can be assigned with the help of potential energy distribution (PED) analysis. arabjchem.org Comparing these theoretical spectra with experimental results helps validate the accuracy of the computed molecular geometry. lookchem.com

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). nih.govmdpi.com The calculations provide the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), which can be correlated with experimental measurements. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Analysis)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.com The analysis maps various properties onto the Hirshfeld surface, including dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts. These plots can be decomposed to show the percentage contribution of specific types of interactions to the total crystal packing. For quinoline derivatives, common interactions include H···H, O···H/H···O, and C···H/H···C contacts, as well as π–π stacking. nih.govnih.gov For a bromo-substituted compound, Br···H and Br···Br contacts would also be of interest.

Table 3: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Derivative (Note: Data is based on a representative quinoline-4-carboxylate (B1235159) derivative and is for illustrative purposes.) nih.gov

| Contact Type | Contribution (%) |

| H···H | 42.3 |

| O···H / H···O | 34.5 |

| C···H / H···C | 17.6 |

| N···H / H···N | 2.0 |

| Other | 3.6 |

Nonlinear Optical (NLO) Property Assessment

Molecules with large delocalized π-electron systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. nih.gov Computational chemistry can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). arabjchem.org

A large hyperpolarizability value indicates a strong NLO response. DFT calculations are frequently used to screen potential NLO materials. The calculated β₀ value for a candidate molecule is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. For quinoline derivatives, the extended π-electron system and the presence of electron-donating and withdrawing groups are expected to result in a significant NLO response. arabjchem.orgnottingham.ac.uk

Table 4: Calculated Nonlinear Optical Properties (Note: Values are illustrative, comparing the standard urea with a generic quinoline derivative.)

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β₀) [esu] |

| Urea (Reference) | 1.37 | 3.83 x 10-24 | 0.13 x 10-30 |

| Quinoline Derivative (Illustrative) | 4.22 | 2.37 x 10-23 | 6.30 x 10-30 |

Applications of 7 Bromoquinoline 2,3 Dicarboxylic Acid in Advanced Research Fields

Role in Coordination Chemistry and Metal-Organic Frameworks

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. Metal-Organic Frameworks (MOFs) are a class of these compounds that form porous, crystalline structures by linking metal ions or clusters with organic ligands.

Ligand Design and Metal Chelation Properties

The design of organic ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting complex's geometry, stability, and functional properties. Dicarboxylic acids are frequently employed as ligands in the synthesis of coordination polymers and MOFs because their carboxylate groups can effectively chelate or bridge metal centers. The quinoline (B57606) moiety, a bicyclic aromatic structure containing a nitrogen atom, offers an additional potential coordination site.

Theoretically, 7-Bromoquinoline-2,3-dicarboxylic acid possesses the necessary functional groups—two carboxylic acid groups and a heterocyclic nitrogen atom—to act as a multidentate ligand. These groups could coordinate with a single metal ion (chelation) or bridge multiple metal ions to form larger structures. The presence of a bromine atom could also influence the electronic properties and intermolecular interactions within a resulting framework. However, no specific studies detailing the synthesis or characterization of metal complexes or MOFs using this compound as a ligand were identified.

Structural Diversity in Metal-Organic Complexes

The structural diversity of metal-organic complexes is vast, ranging from simple discrete molecules to one-, two-, or three-dimensional coordination polymers. This diversity is influenced by factors such as the coordination geometry of the metal ion, the flexibility and binding modes of the organic ligand, and the reaction conditions. For instance, research on other quinoline-based dicarboxylic acids, such as quinoline-2,4-dicarboxylic acid, has demonstrated their ability to form complex 3D coordination polymers with lanthanide ions. The specific arrangement and connectivity in such structures are highly dependent on the ligand's geometry.

While it can be hypothesized that this compound could contribute to novel topologies and structures in coordination chemistry, there is no available research to confirm or describe the specific architectures that might be formed.

Contributions to Materials Science

The unique properties of specialized chemical compounds are often exploited in materials science to create advanced materials with novel functions.

Development of Optoelectronic and Nonlinear Optical Materials

Materials with potential for optoelectronic and nonlinear optical (NLO) applications often feature conjugated π-systems and asymmetric electronic structures. The quinoline ring system is a conjugated aromatic structure, and its derivatives are sometimes investigated for such properties. The strategic placement of electron-donating or electron-withdrawing groups can enhance these characteristics.

While MOFs constructed from other asymmetric pyridine-carboxylate ligands have been shown to exhibit second-order nonlinear optical properties, no studies were found that investigate or report on the optoelectronic or NLO properties of materials specifically derived from this compound.

Utility in Biological and Medicinal Chemistry Research as a Research Tool and Probe

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of quinoline carboxylic acids have been studied for various therapeutic purposes, including antimicrobial and anti-inflammatory effects nih.gov.

Despite the general interest in quinoline derivatives, there is no specific research available that details the use of this compound as a research tool or a molecular probe in biological or medicinal chemistry. While one supplier lists the compound as a product for proteomics research, no associated application notes, or peer-reviewed studies are available to substantiate this claim or describe its specific function or mechanism of action in that context . Research into the biological activities of other quinoline carboxylic acids has been published, but these findings are not directly applicable to the 7-bromo-2,3-dicarboxylic acid derivative nih.gov.

Development of Nanosensors and Probes for Biological Systems

The inherent photophysical properties of the quinoline nucleus make it an attractive scaffold for the development of fluorescent probes and nanosensors. crimsonpublishers.com Quinoline derivatives are widely explored as molecular probes and chemosensors for bio-imaging and the detection of various analytes. crimsonpublishers.comnih.gov The dicarboxylic acid groups in this compound offer convenient handles for conjugation to other molecules or nanomaterials, while the bromo substituent can modulate the electronic properties and, consequently, the fluorescence characteristics of the quinoline core.

Research into quinoline-based probes has demonstrated their utility in detecting metal ions, anions, and biologically important molecules. arabjchem.orgnanobioletters.comnih.gov For instance, quinoline-based thiosemicarbazones have been engineered as colorimetric chemosensors, and quinoline-2-thiol derivatives have been developed as fluorescent sensors. nih.govresearchgate.netnih.gov The synthesis of various quinoline dicarboxylic esters has yielded biocompatible fluorescent tags, highlighting the potential of this class of compounds. acs.orgnih.govjst.go.jp By strategically modifying the substituents on the quinoline ring, researchers can create chromophores with desirable fluorescent properties, such as large Stokes shifts, high quantum yields, and emission in the visible spectrum. nih.gov These small, water-soluble, and non-toxic fluorophores are promising candidates for fluorescence-based physiological experiments. nih.gov Although direct application of this compound in nanosensors is not yet extensively documented, its structural motifs are present in compounds designed for these advanced sensing applications.

| Probe Type | Target Analyte/Application | Relevant Quinoline Feature |

| Chemosensor | Metal Ions (e.g., Zn²⁺) | High chelating ability, unique photophysical properties nanobioletters.comnih.gov |

| Fluorescent Probe | pH, HNO | Tautomeric equilibrium of quinoline-2-thiol/thione researchgate.net |

| Bio-imaging Probe | Sentinel Lymph Node Mapping | Biocompatibility and high sensitivity of quinoline scaffold nih.gov |

| Fluorescent Tag | Physiological Experiments | Dicarboxylic acid groups for conjugation, tunable fluorescence nih.gov |

Exploration in Enzyme Inhibition Studies and Mechanistic Investigations (e.g., Protein Kinase CK2)

Quinoline carboxylic acids have emerged as a significant class of enzyme inhibitors. Their rigid structure allows for specific interactions within the active sites of enzymes, leading to potent and selective inhibition. Protein kinase CK2, a serine/threonine kinase implicated in numerous diseases including cancer, has been a key target for such inhibitors. nih.govtandfonline.comtandfonline.com

Notably, a derivative closely related to the title compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , was identified as a hit compound that reduces the activity of protein kinase CK2. tandfonline.comtandfonline.com This finding spurred further research to optimize this structure to enhance its inhibitory effects. Subsequent studies on a series of 3-quinoline carboxylic acid derivatives led to the identification of 22 compounds that inhibit CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comnih.gov The most potent inhibitors in this class were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.com

The general applicability of quinoline carboxylic acids as enzyme inhibitors is further demonstrated by their activity against other enzymes, such as dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine biosynthesis and a target for anticancer drugs. nih.gov

| Compound Class | Target Enzyme | Reported Activity |

| 3-Quinoline Carboxylic Acid Derivatives | Protein Kinase CK2 | IC₅₀ values in the range of 0.65 to 18.2 μM tandfonline.comnih.gov |

| 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Protein Kinase CK2 | Hit compound, decreased CK2 activity by 22% at 33 μM tandfonline.comtandfonline.com |

| Quinoline 4-Carboxylic Acid Analogs | Dihydroorotate Dehydrogenase | Inhibition dependent on specific substitutions at C(2), C(4), and benzo ring positions nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Quinoline Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR studies have provided valuable insights into how different substituents on the quinoline ring influence their efficacy as enzyme inhibitors and other bioactive agents. nih.gov

Key findings from SAR studies on various quinoline carboxylic acid analogs include:

Inhibition of Dihydroorotate Dehydrogenase : A study of 69 quinoline 4-carboxylic acid analogs identified three critical regions for inhibitory activity: the C(2) position requires bulky hydrophobic substituents, the C(4) position has a strict requirement for a carboxylic acid, and the benzo portion of the ring needs appropriate substitutions. nih.gov

Antimalarial Activity : For 4-oxo-3-carboxyl quinolones, a keto group at the 4-position resulted in higher potency compared to a methoxy group. Furthermore, replacing a 3-carboxyl ester with a 3-carboxylic acid group was found to abolish the antimalarial activity. nih.gov

Anticancer Potential : In a study of bromo derivatives of 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position was correlated with greater anticancer potential. researchgate.netyildiz.edu.tr

General Bioactivity : For styrylquinoline derivatives, substitutions at the 7- and 8-positions have been identified as important for a range of biological activities. nih.gov

Design of Fluorescent Tracers for Cellular Imaging Studies

The development of small molecule fluorescent probes is essential for modern biomedical applications, including cellular staining and the labeling of biomolecules. nih.gov The quinoline scaffold is a privileged structure for creating such probes due to its inherent fluorescence and tunable photophysical properties. crimsonpublishers.com

Researchers have successfully synthesized series of dicarboxylic quinoline derivatives and demonstrated that their fluorescent properties can be finely tuned by altering the electron-releasing or -withdrawing nature of substituents on the ring. acs.orgnih.gov Electron-releasing groups, for example, can induce a red shift in the absorption spectrum, allowing for excitation with visible light, which is often less damaging to biological samples. nih.gov

By strategically modifying the position and strength of these substituents, scientists have created compact, non-toxic chromophores with valuable characteristics for cellular imaging, including:

Large Stokes shifts, which minimize self-quenching.

Good fluorescent quantum yields, leading to brighter signals.

Emission in the green-yellow region of the visible spectrum. nih.gov

These hetero- and polyfunctionalized quinoline dicarboxylic acids are considered highly promising core units for developing advanced tools for fluorescence-based physiological studies and live-cell imaging. arabjchem.orgnih.govnih.gov

Conclusion and Future Research Directions

Emerging Synthetic Methodologies and Derivatization Opportunities

Specific, documented synthetic methodologies for 7-Bromoquinoline-2,3-dicarboxylic acid are not readily found in peer-reviewed literature. However, established methods for the synthesis of the quinoline (B57606) core and its dicarboxylic acid derivatives can provide a theoretical framework for its preparation. General synthetic strategies for quinoline-4-carboxylic acids, for instance, often involve multi-component reactions like the Doebner-von Miller reaction. The synthesis of quinoline-2,3-dicarboxylic acids can be approached through the oxidation of appropriate quinoxaline (B1680401) precursors.

The presence of three key functional groups—the quinoline nitrogen, the two carboxylic acid groups, and the bromo substituent—offers a rich platform for derivatization.

Potential Derivatization Pathways:

Esterification/Amidation: The carboxylic acid groups are prime sites for esterification or amidation, allowing for the introduction of a wide array of functional groups. This could be used to modulate solubility, lipophilicity, and biological activity.

Metal-Catalyzed Cross-Coupling: The bromine atom at the 7-position is a versatile handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would enable the introduction of aryl, alkynyl, and amino groups, respectively, leading to a diverse library of novel compounds.

N-alkylation/N-oxidation: The quinoline nitrogen can be alkylated or oxidized to form N-oxides, which can further alter the electronic properties and biological profile of the molecule.

These potential derivatization strategies highlight the compound's utility as a versatile building block in medicinal and materials chemistry, although specific examples of such derivatives are not currently documented.

Untapped Potential in Advanced Materials and Biological Probing

The structural motifs present in this compound suggest a range of potential applications that remain largely untapped.

Advanced Materials: Quinoline-based compounds are known for their interesting photophysical properties. The extended π-system of the quinoline ring, coupled with the electron-withdrawing carboxylic acid groups and the heavy bromine atom, could lead to unique luminescent or phosphorescent properties. Such characteristics are desirable for the development of organic light-emitting diodes (OLEDs), chemical sensors, or photodynamic therapy agents. The dicarboxylic acid functionality also makes it a prime candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs), potentially leading to materials with novel catalytic, gas storage, or separation properties.

Biological Probing: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. While the biological activity of this compound itself is unknown, its derivatives could be explored for various therapeutic applications. For example, quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase, a target for cancer and autoimmune diseases. The ability to functionalize the molecule at multiple positions could allow for the rational design of targeted biological probes. For instance, the introduction of fluorescent moieties could lead to probes for specific ions or biomolecules.

Prospects for Further Computational and Theoretical Understanding

Given the lack of experimental data, computational and theoretical studies represent a crucial first step in elucidating the properties of this compound. Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is fundamental for predicting its reactivity, photophysical properties, and potential as an electronic material.

Q & A

Q. Optimization Tips :

- Use catalysts like Pd(OAc)₂ for regioselective bromination .

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).

- Purify via recrystallization (ethanol/water) or column chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet, δ ~12–13 ppm) .

- ¹³C NMR : Confirm carboxyl carbons (δ ~165–170 ppm) and bromine-substituted carbons (deshielded, δ ~120 ppm) .

HPLC-MS :

- Reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile).

- ESI-MS in negative mode to detect [M-H]⁻ ion (theoretical m/z: 312.97 for C₁₁H₆BrNO₄) .

Elemental Analysis : Verify Br content (theoretical: ~25.5%) .

Advanced: How does the dual carboxylic acid group in this compound influence its solubility and interaction with biological targets?

Methodological Answer:

Solubility Profiling :

- Enhanced aqueous solubility (vs. mono-carboxylated analogs) due to increased polarity. Measure logP via shake-flask method (expected logP: ~1.2) .

Biological Interactions :

- Enzyme Binding : Perform fluorescence quenching assays with model enzymes (e.g., human carbonic anhydrase II). The carboxylic groups may chelate metal ions in active sites .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Protonated carboxylates form hydrogen bonds with lysine/arginine residues .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Comparative Assays :

- Test derivatives under identical conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) .

Control Experiments :

- Rule out off-target effects via siRNA knockdown of suspected biological targets.

Structural-Activity Relationship (SAR) :

- Synthesize analogs (e.g., esterified carboxylates ) to isolate the contribution of functional groups. Tabulate results:

| Derivative | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | 8.5 |

| Diethyl ester | >100 (inactive) | 0.3 |

| Mono-amide | 25.6 ± 2.1 | 4.2 |

Basic: What are the key structural features of this compound that differentiate it from analogous quinoline derivatives?

Methodological Answer:

Compare with structurally related compounds:

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | Br (C7), COOH (C2, C3) | High solubility, enzyme inhibition |

| 6-Bromoquinoline-3-carboxylic acid | Br (C6), COOH (C3) | Lower solubility, antiviral activity |

| 8-Methylquinoline-2,3-dicarboxylic acid | CH₃ (C8), COOH (C2, C3) | Lipophilic, anticancer activity |

The dual carboxyl groups and bromine at C7 enable unique charge distribution and hydrogen-bonding capacity .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound under various pH conditions?

Methodological Answer:

pKa Prediction :

- Use software like MarvinSketch to estimate carboxyl group pKa values (predicted: pKa1 ≈ 2.1, pKa2 ≈ 4.3). Validate via potentiometric titration .

Reactivity Simulations :

- DFT calculations (Gaussian 16, B3LYP/6-31G*) model electrophilic substitution at C7. Bromine withdrawal increases quinoline ring electron deficiency .

pH-Dependent Stability :

- Molecular dynamics (MD) simulations in explicit solvent (pH 2–10) predict aggregation at low pH due to protonated carboxylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.